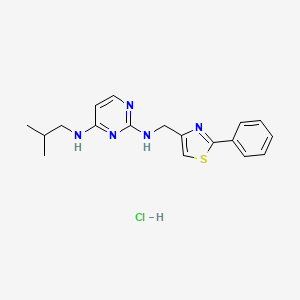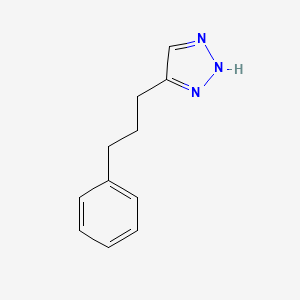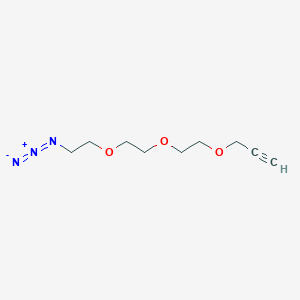
SID-530
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.
Applications De Recherche Scientifique
1. Characterization of Cloud Particle and Aerosol Morphologies
The Small Ice Detector (SID-2) is a significant tool used in atmospheric research, particularly in characterizing cloud particle and aerosol morphologies. It has been used extensively in flights covering diverse atmospheric conditions, providing in situ data on cloud particle concentration, size, and shape. This tool is crucial for understanding atmospheric phenomena and has applications in climate research and weather prediction (Cotton et al., 2010).
2. Early Ice Detection in Maritime Cumuli
Another application of the Small Ice Detector (SID-2H) is in the early detection of ice formation in maritime cumuli. The SID-2H has been instrumental in detecting small ice crystals and differentiating between various particle shapes in water-dominated clouds. This has implications for understanding cloud formation and precipitation processes, especially in tropical maritime environments (Johnson et al., 2014).
3. Biomarker Analysis Using Stable-Isotope Dilution LC–MS
In the field of biochemistry, the Stable-Isotope Dilution (SID) methodology combined with LC–MS/MS is a cutting-edge technique for quantitative biomarker analysis. This approach offers high analytical specificity and is widely used in discovering and validating biomarkers for diseases (Ciccimaro & Blair, 2010).
4. Surface-Induced Dissociation for Protein Quaternary Structure Analysis
Surface-Induced Dissociation (SID) in tandem mass spectrometry is a novel method for analyzing the quaternary structure of protein complexes. This technique is crucial in structural biology, helping to understand the assembly and interactions of native protein complexes (Stiving et al., 2018).
5. Data Management in Scientific Applications
Scientific applications increasingly demand robust data management systems. A composable data management architecture, employing Scientific Interface Definition Language (SIDL), facilitates the construction of customized data management systems for various scientific applications, from genomics to photometry (Ma & Bramley, 2005).
6. Investigation of Strategic Investment Decisions and Strategy
In the context of business management, the study of Strategic Investment Decisions (SIDs) and their alignment with firm strategy is essential. Management Control Systems (MCSs) play a crucial role in aligning SIDs with overall business strategy, offering insights into organizational control strategies (Slagmulder, 1997).
Propriétés
Nom du produit |
SID-530 |
|---|---|
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SID530; SID 530; SID530. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








